molecular formula C24H31ClO6 B1291857 Beclomethasone 21-acetate CAS No. 4735-64-2

Beclomethasone 21-acetate

Cat. No. B1291857
CAS RN: 4735-64-2
M. Wt: 450.9 g/mol
InChI Key: XHCFMNLEYHEXKU-QZIXMDIESA-N
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Description

Beclomethasone 21-acetate, also known as beclomethasone dipropionate (BDP), is a potent glucocorticosteroid with anti-inflammatory properties. It is commonly used in the treatment of various inflammatory conditions, such as asthma and inflammatory bowel disease. BDP is formulated for different routes of administration, including oral and inhalation, to target specific tissues and minimize systemic exposure .

Synthesis Analysis

The synthesis of BDP and its derivatives has been explored in several studies. For instance, the GAS process has been used to produce microparticles of beclomethasone-17,21-dipropionate suitable for pulmonary delivery. This process is considered a "green" alternative to traditional pharmaceutical recrystallization methods . Additionally, the structural characterization of BDP has been performed using solid-state NMR, which provides insights into the different crystal forms and their properties .

Molecular Structure Analysis

The molecular structure of BDP has been characterized in various studies. Solid-state NMR methods have been used to distinguish between different crystal modifications of BDP. The crystal structure of BDP ethanol solvate has been determined, revealing a channel structure that accommodates disordered ethanol molecules . This structural information is crucial for understanding the drug's physical properties and its interaction with solvents.

Chemical Reactions Analysis

BDP undergoes various chemical reactions in the human body. In human plasma, BDP degrades to form several metabolites, including beclomethasone 17-monopropionate and beclomethasone 21-monopropionate. Additionally, degradation products such as epoxides have been identified and characterized, providing insight into the drug's stability and metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of BDP have been extensively studied. The solubility of BDP in organic solvents like acetone, methanol, and ethanol has been measured and modeled using thermodynamic theories. This information is essential for the development of pharmaceutical formulations and for understanding the drug's behavior during the micronization process . The coating of oral BDP capsules with cellulose acetate phthalate has been shown to enhance the delivery of the drug to the terminal ileum, demonstrating the importance of formulation on drug delivery .

Scientific Research Applications

Micronization for Pulmonary Delivery

Beclomethasone-17,21-dipropionate (BDP), a variant of Beclomethasone 21-acetate, has been explored for its application in pulmonary delivery, particularly for asthma treatment. The micronization of BDP using the gas-antisolvent (GAS) process demonstrated that this method could produce steroid powders with properties suitable for inhalation therapy. Parameters such as antisolvent addition rate, temperature, and solute concentration were systematically studied to optimize particle morphology, size distribution, and crystallinity for effective pulmonary delivery (Bakhbakhi, Charpentier, & Rohani, 2006).

Solubility in Organic Solvents

Research on the solubility of beclomethasone-17,21-dipropionate in various organic solvents like acetone, methanol, and ethanol was conducted to aid in the supercritical gas antisolvent micronization process. The study provided insights into the solubility behavior of beclomethasone in different solvents, which is crucial for developing efficient drug delivery systems (Bakhbakhi, Charpentier, & Rohani, 2009).

Comparative Effect on Lymphocyte Activation

In a comparative study involving tixocortol pivalate, hydrocortisone acetate, and beclomethasone dipropionate, the effects on lymphocyte activation were evaluated. This research highlighted the differences in immunosuppressive properties and potential applications of these compounds in allergic conditions of mucous membranes (Uphill, 1981).

LC-MS/MS Analytical Methods

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative measurement of beclomethasone dipropionate and its hydrolysis products in human plasma and urine. This study provided a sensitive and reliable method for analyzing beclomethasone and its metabolites, which is vital for both clinical and pharmacological research (Guan et al., 2003).

Pulmonary Delivery by Supercritical Carbon Dioxide

The study on micronizing steroids, including beclomethasone-17,21-dipropionate, for pulmonary delivery using supercritical carbon dioxide addressed challenges related to the insufficient brittleness of drug crystals. This technique was explored as an alternative for producing particles with the appropriate size and properties for respiratory therapies (Steckel, Thies, & Müller, 1997).

Mechanism of Action

Target of Action

Beclomethasone 21-acetate, also known as beclomethasone dipropionate, is a synthetic corticosteroid . It is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which acts on the glucocorticoid receptor to mediate its therapeutic action .

Mode of Action

Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor .

Biochemical Pathways

The glucocorticoids, including beclomethasone, inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Beclomethasone dipropionate undergoes rapid and extensive hydrolysis mediated by esterases to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) . The absolute bioavailability of inhaled beclomethasone dipropionate is 2%, and the bioavailability of the active metabolite B-17-MP is 62% . Approximately 36% of this is due to pulmonary absorption .

Result of Action

Due to its anti-inflammatory, antipruritic, and anti-allergy properties, beclomethasone dipropionate is used in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses to reduce symptoms . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the inhaled form is used in the long-term management of asthma . The cream may be used for dermatitis and psoriasis . The pills have been used to treat ulcerative colitis . The nasal spray is used to treat allergic rhinitis and nasal polyps . The different forms of application can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Beclomethasone 21-acetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is metabolized by esterase enzymes to its active form, beclomethasone-17-monopropionate (17-BMP), which exhibits potent anti-inflammatory activity . The compound binds to glucocorticoid receptors present in almost every vertebrate cell, modulating the expression of anti-inflammatory proteins and suppressing the expression of pro-inflammatory genes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the production of inflammatory cytokines, inhibits the proliferation of immune cells, and induces apoptosis in certain cell types . Additionally, this compound affects the metabolism of arachidonic acid, leading to decreased synthesis of pro-inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active metabolite, beclomethasone-17-monopropionate (17-BMP), which binds to glucocorticoid receptors . This binding results in the translocation of the receptor-ligand complex to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA . This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory genes . Additionally, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized to its active form, beclomethasone-17-monopropionate (17-BMP), which has a half-life of approximately 2.7 hours . Studies have shown that this compound maintains its anti-inflammatory effects for several hours after administration . Long-term studies indicate that prolonged use of this compound can lead to adrenal insufficiency and other systemic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At high doses, this compound can cause toxic effects, including adrenal suppression, growth retardation, and increased susceptibility to infections . Threshold effects have been observed, where the therapeutic benefits plateau at higher doses, while adverse effects continue to increase .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterase enzymes to its active form, beclomethasone-17-monopropionate (17-BMP), and other minor metabolites . The active metabolite exerts its anti-inflammatory effects by modulating the expression of target genes . Additionally, this compound affects the metabolism of arachidonic acid, leading to decreased synthesis of pro-inflammatory mediators .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is rapidly absorbed and converted to its active form, beclomethasone-17-monopropionate (17-BMP), which is then distributed to target tissues . This compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific tissues . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . Upon activation, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCFMNLEYHEXKU-QZIXMDIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4735-64-2
Record name Beclomethasone 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004735642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BECLOMETHASONE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M1940NN5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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